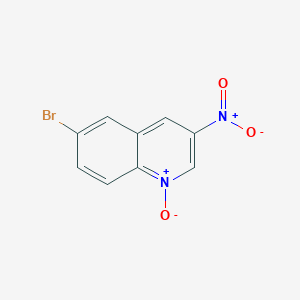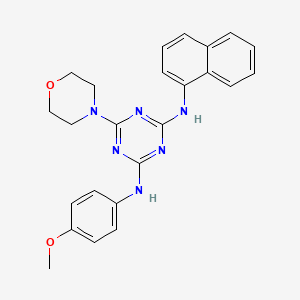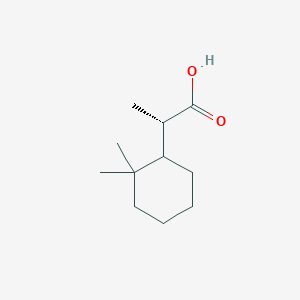
(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid, also known as DMPA, is a chiral compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used for its analgesic and anti-inflammatory properties. DMPA is a derivative of ibuprofen and has been shown to have fewer gastrointestinal side effects compared to other NSAIDs.
Mechanism of Action
(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been shown to have both analgesic and anti-inflammatory effects. It reduces pain by inhibiting the production of prostaglandins, which are involved in the perception of pain. (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid also reduces inflammation by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid does have some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been shown to have some cytotoxic effects, which may limit its use in certain cell culture experiments.
Future Directions
There are several future directions for research on (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid in cancer patients. Another area of interest is the development of new formulations of (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid that are more soluble in water, which would make it easier to administer in certain experiments. Finally, more research is needed to fully understand the mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid and its potential for use in treating other conditions beyond pain and inflammation.
Synthesis Methods
The synthesis of (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid involves the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide, followed by the addition of carbon dioxide to form the corresponding carboxylic acid. The carboxylic acid is then converted to the methyl ester using thionyl chloride and methanol. Finally, the methyl ester is hydrolyzed to yield (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid.
Scientific Research Applications
(2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and dysmenorrhea. (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid has also been investigated for its potential use in cancer therapy. Studies have shown that (2S)-2-(2,2-Dimethylcyclohexyl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
(2S)-2-(2,2-dimethylcyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(10(12)13)9-6-4-5-7-11(9,2)3/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYUCOMMDBONZ-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2907558.png)
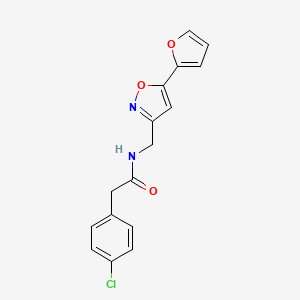
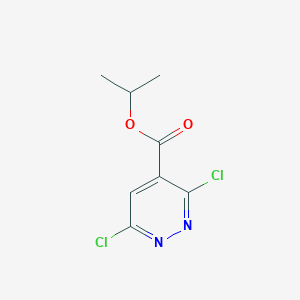
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)
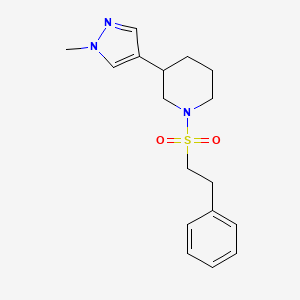
![4-[(3,4-Dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2907564.png)
![(4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2907565.png)
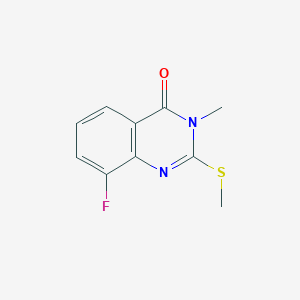
![4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2907568.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2907570.png)

